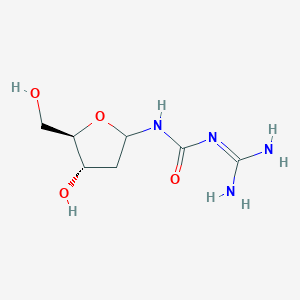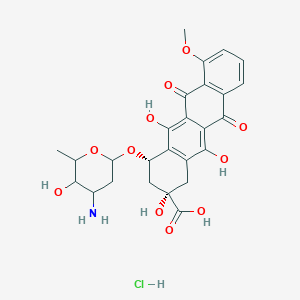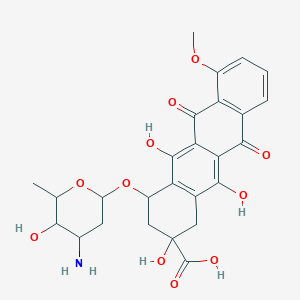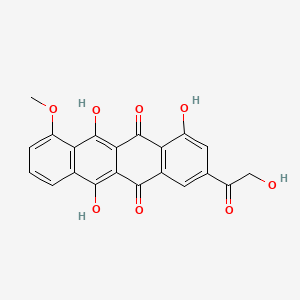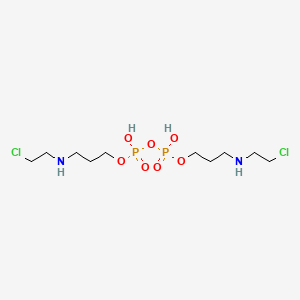
IFosfamide impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ifosfamide impurity B, also known as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate, is a chemical compound with the empirical formula C10H24Cl2N2O7P2 and a molecular weight of 417.16 g/mol . It is classified as an impurity of Ifosfamide, a chemotherapeutic agent used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ifosfamide impurity B involves the reaction of 3-[(2-chloroethyl)amino]propyl groups with dihydrogen diphosphate. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain purity and consistency. The process involves large-scale chemical reactions under controlled environments, often using automated systems to monitor and adjust reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ifosfamide impurity B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur, replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Ifosfamide impurity B is primarily used in pharmaceutical research as a reference standard for the identification and purity testing of Ifosfamide . Its applications extend to:
Chemistry: Used in analytical chemistry for method development and validation.
Biology: Studied for its biological interactions and potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in Ifosfamide formulations and its potential impact on drug efficacy and safety.
Mechanism of Action
The exact mechanism of action of Ifosfamide impurity B is not well-documented. it is believed to interact with cellular components similarly to Ifosfamide, potentially affecting DNA and protein synthesis. The compound may undergo biotransformation in the liver, involving the cytochrome P450 enzyme system, leading to the formation of active metabolites .
Comparison with Similar Compounds
Ifosfamide impurity B can be compared with other impurities and related compounds, such as:
Ifosfamide impurity F: Another impurity of Ifosfamide with a different chemical structure and properties.
Indapamide impurity B: An impurity of Indapamide, used in the treatment of hypertension.
Fluorouracil impurity B: An impurity of Fluorouracil, a chemotherapeutic agent.
Uniqueness
What sets this compound apart is its specific chemical structure and its role as an impurity in Ifosfamide formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of Ifosfamide as a therapeutic agent .
Properties
IUPAC Name |
[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHIKWVFLYAVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241482-18-8 |
Source


|
| Record name | Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
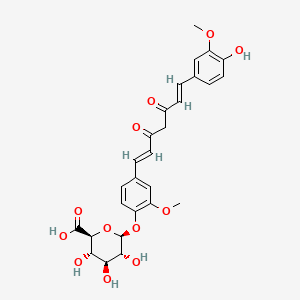


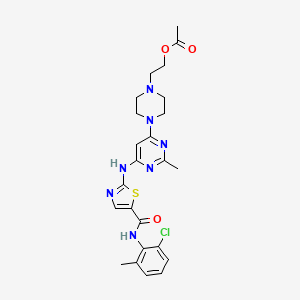
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)


![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
